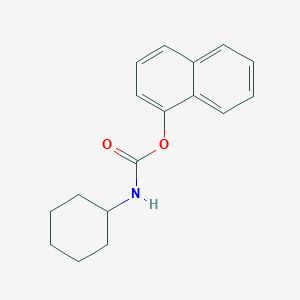

naphthalen-1-yl N-cyclohexylcarbamate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

101192-00-1 |

|---|---|

Molecular Formula |

C17H19NO2 |

Molecular Weight |

269.34 g/mol |

IUPAC Name |

naphthalen-1-yl N-cyclohexylcarbamate |

InChI |

InChI=1S/C17H19NO2/c19-17(18-14-9-2-1-3-10-14)20-16-12-6-8-13-7-4-5-11-15(13)16/h4-8,11-12,14H,1-3,9-10H2,(H,18,19) |

InChI Key |

SVASHIXCPGTFIU-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NC(=O)OC2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

C1CCC(CC1)NC(=O)OC2=CC=CC3=CC=CC=C32 |

Synonyms |

Carbamic acid, cyclohexyl-, 1-naphthalenyl ester (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Naphthalen 1 Yl N Cyclohexylcarbamate

Historical and Contemporary Approaches to Carbamate (B1207046) Synthesis Relevant to Naphthalen-1-yl N-cyclohexylcarbamate

The synthesis of carbamates, the functional group characterizing this compound, has a rich history. Traditionally, the synthesis relied on the use of phosgene (B1210022) and its derivatives, such as chloroformates. These methods, while effective, involve highly toxic and corrosive reagents, posing significant environmental and safety concerns. This has driven the development of safer, more contemporary approaches.

Modern synthetic strategies for carbamates have increasingly focused on avoiding hazardous reagents. Key among these are methods utilizing isocyanates, the Curtius rearrangement, and, more recently, green chemistry principles that employ carbon dioxide (CO2) or urea (B33335) as the carbonyl source. rsc.orgadhesivesmag.comresearchgate.netpsu.edu The reaction of an alcohol or phenol (B47542) with an isocyanate is a widely used method for forming carbamate esters. rsc.org Another important route involves the reaction of an amine with a chloroformate. rsc.org These foundational methods provide the framework for the specific synthesis of this compound.

Optimized Synthetic Pathways for this compound

Several synthetic routes can be employed to produce this compound, each with its own set of advantages and challenges.

Preparation from Naphthalen-1-ol and Cyclohexyl Isocyanate

The most direct route to this compound involves the reaction of naphthalen-1-ol with cyclohexyl isocyanate. This reaction is a classic example of nucleophilic addition of an alcohol to an isocyanate. The reaction is often catalyzed to improve reaction rates and yields.

Historically, organotin compounds like dibutyltin (B87310) dilaurate (DBTDL) have been widely used as catalysts for the isocyanate-hydroxyl reaction. wernerblank.com However, due to the toxicity of organotin compounds, there has been a significant push to develop tin-free alternatives. adhesivesmag.comwernerblank.com Zirconium-based catalysts, for instance, have been shown to be effective and selective for the isocyanate-hydroxyl reaction, even in the presence of water. wernerblank.com Other metal salts and chelates, including those based on bismuth, have also been investigated as potential catalysts. wernerblank.com The choice of catalyst can influence the reaction kinetics and selectivity, and optimization often involves screening various catalysts and reaction conditions.

Table 1: Potential Catalysts for the Reaction of Naphthalen-1-ol and Cyclohexyl Isocyanate

| Catalyst Class | Specific Examples | Key Features |

| Organotin Compounds | Dibutyltin dilaurate (DBTDL) | High activity but toxic. wernerblank.com |

| Zirconium Complexes | Zirconium acetylacetonate | Tin-free, selective for isocyanate-hydroxyl reaction. wernerblank.com |

| Bismuth Carboxylates | Bismuth neodecanoate | Effective tin-free alternative. wernerblank.com |

| Tertiary Amines | Triethylamine (B128534), DABCO | Basic catalysts, often used in polyurethane synthesis. |

This table is generated based on general knowledge of isocyanate-alcohol reactions and may not represent catalysts specifically tested for the synthesis of this compound.

Alternative Routes via Amine and Chloroformate Intermediates

An alternative and well-established method for synthesizing this compound proceeds through a two-step process involving the formation of a chloroformate intermediate. rsc.org First, naphthalen-1-ol is reacted with phosgene or a phosgene equivalent, such as triphosgene, to form 1-naphthyl chloroformate. This intermediate is a reactive acyl chloride that can then be treated with cyclohexylamine (B46788) to yield the final carbamate product. chemicalbook.comnih.gov

The reaction between 1-naphthyl chloroformate and cyclohexylamine is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include tertiary amines like triethylamine or pyridine. The reaction is generally efficient and proceeds under mild conditions.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for carbamate synthesis. These approaches aim to replace toxic reagents like phosgene and minimize waste generation.

One of the most promising green alternatives is the use of carbon dioxide (CO2) as a C1 source. researchgate.netpsu.edunih.govrsc.org This method typically involves the reaction of an amine (cyclohexylamine) and an alcohol (naphthalen-1-ol) with CO2 in the presence of a suitable catalyst and a dehydrating agent. Basic catalysts, such as cesium carbonate, have been shown to be effective in promoting this transformation. psu.edu Heterogeneous catalysts like cerium oxide (CeO2) have also been developed for the one-pot synthesis of carbamates from amines, CO2, and alcohols, offering the advantage of easy separation and reusability. rsc.org

Another green approach utilizes urea as a safe and inexpensive carbonyl source. The reaction of an amine and an alcohol with urea can produce carbamates, often with the aid of a catalyst. This method avoids the use of both phosgene and high-pressure CO2.

Derivatization Strategies and Analog Synthesis Based on the this compound Core

The this compound scaffold presents opportunities for the synthesis of analogs through modification of its constituent parts.

Modifications on the Naphthalene (B1677914) Ring System

The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution, a common strategy for introducing new functional groups. The directing effect of the carbamate group is a crucial consideration in these reactions. The oxygen atom of the carbamate group is an activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. However, the bulky nature of the N-cyclohexylcarbamate group may sterically hinder substitution at the ortho (2 and 8a) positions. Therefore, electrophilic substitution is expected to occur primarily at the para (4 and 5) positions of the naphthalene ring.

Common electrophilic substitution reactions that could be applied to the naphthalene ring include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl chloride/alkyl halide and a Lewis acid catalyst.

The specific conditions for these reactions would need to be carefully optimized to achieve the desired regioselectivity and avoid side reactions. The electronic and steric properties of the carbamate substituent will play a significant role in determining the outcome of these derivatization reactions.

Variations of the Cyclohexyl Moiety and its Derivatives

The synthesis of this compound is most commonly achieved through the reaction of 1-naphthol (B170400) with cyclohexyl isocyanate. This reaction is a specific example of the broader class of carbamate syntheses from alcohols and isocyanates. While direct research on a wide array of substituted cyclohexyl analogs for this particular naphthalene carbamate is not extensively documented in publicly available literature, the principles of carbamate synthesis allow for considerable variation.

The core reaction involves the nucleophilic attack of the hydroxyl group of 1-naphthol on the electrophilic carbon of the isocyanate group in cyclohexyl isocyanate. This process can be extended to various derivatives of the cyclohexyl moiety. For instance, the use of substituted cyclohexyl isocyanates, such as those bearing alkyl or other functional groups on the cyclohexane (B81311) ring, would be expected to yield the corresponding substituted naphthalen-1-yl N-cyclohexylcarbamates. The reactivity of the isocyanate can be influenced by the electronic nature of these substituents. Electron-donating groups on the cyclohexane ring might slightly decrease the electrophilicity of the isocyanate carbon, potentially slowing the reaction rate, whereas electron-withdrawing groups could enhance it.

A documented example of a related synthesis involves the carbonylation of cyclohexylamine in the presence of 1-naphthol (also known as α-naphthol) and a rhodium-on-carbon catalyst, which yields both cyclohexyl isocyanate and, subsequently, this compound. prepchem.com This suggests that variations in the starting amine could also be a viable route to derivatives.

Diversification of the Carbamate Linkage (e.g., Thiocarbamates)

A significant area of chemical transformation involves the substitution of one or both oxygen atoms of the carbamate linkage, leading to thiocarbamates and dithiocarbamates. The synthesis of the corresponding thiocarbamate analog, specifically N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, has been reported. nih.govnih.gov

The synthesis of this class of compounds follows a different, yet related, pathway. It involves the reaction of cyclohexanecarbonyl chloride with potassium thiocyanate (B1210189) to generate an in-situ cyclohexanecarbonyl isothiocyanate. nih.gov This intermediate is then reacted with a primary amine, in this case, 1-naphthylamine, to yield the final thiourea (B124793) derivative. nih.gov This method highlights a versatile approach to diversifying the core structure, moving from a carbamate (O-C=O) linkage to a thiocarbamate (S-C=O or O-C=S) or, in this specific example, a thiourea-like (N-C=S) linkage.

A number of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been synthesized using this methodology, with aryl substituents including phenyl, various chlorophenyls, tolyls, methoxyphenyls, and naphthalen-1-yl. nih.gov The successful synthesis of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was confirmed by elemental analyses, IR spectroscopy, and ¹H-NMR spectroscopy, with its crystal structure also being determined. nih.govnih.gov The cyclohexane ring in this compound was found to adopt a chair conformation. nih.govnih.gov

| Compound Name | Molecular Formula | Key Synthetic Reactants | Reference |

| N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide | C₁₈H₂₀N₂OS | Cyclohexanecarbonyl chloride, Potassium thiocyanate, 1-Naphthylamine | nih.govnih.gov |

| N-(phenylcarbamothioyl)cyclohexanecarboxamide | C₁₄H₁₈N₂OS | Cyclohexanecarbonyl chloride, Potassium thiocyanate, Aniline | nih.gov |

| N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide | C₁₄H₁₇ClN₂OS | Cyclohexanecarbonyl chloride, Potassium thiocyanate, 2-Chloroaniline | nih.gov |

| N-(p-tolylcarbamothioyl)cyclohexanecarboxamide | C₁₅H₂₀N₂OS | Cyclohexanecarbonyl chloride, Potassium thiocyanate, p-Toluidine | nih.gov |

Mechanistic Studies of Formation Reactions for this compound and its Analogs

The formation of this compound from 1-naphthol and cyclohexyl isocyanate follows the general mechanism for urethane (B1682113) formation from alcohols and isocyanates. kuleuven.be This reaction is a nucleophilic addition to the isocyanate group.

The generally accepted mechanism involves the attack of a nucleophile, in this case, the oxygen atom of the alcohol (1-naphthol), on the electrophilic carbon atom of the isocyanate (cyclohexyl isocyanate). nih.gov This is followed by a proton transfer to the nitrogen atom. nih.gov The reactivity of the isocyanate is influenced by its substituents; electron-withdrawing groups enhance the electrophilicity of the carbon and increase reactivity, while electron-donating groups have the opposite effect. nih.gov

Kinetic and mechanistic investigations into the alcoholysis of isocyanates have revealed that the reaction can be more complex than a simple bimolecular process. kuleuven.be Studies have shown that multiple alcohol molecules can be involved in the reaction, suggesting a multimolecular mechanism. kuleuven.be The reaction rate can be influenced by the concentration of the alcohol, with alcohol polymers (dimers, trimers) being more reactive than alcohol monomers. kuleuven.be The reaction with cyclohexanol (B46403) has been specifically examined in these mechanistic studies. kuleuven.be

The formation of carbamates can be catalyzed by various substances. rsc.org In the absence of a catalyst, or in the presence of catalysts like tin carboxylates or tertiary amines, the formation of the carbamate is typically the dominant reaction pathway when using equimolar amounts of the alcohol and isocyanate. rsc.org However, with other catalysts, such as certain anionic species, subsequent reactions to form allophanates and isocyanurates can become more significant. rsc.org For the reaction between an alcohol and an isocyanate, tertiary amine catalysts are thought to operate through a concerted termolecular mechanism. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of Naphthalen 1 Yl N Cyclohexylcarbamate

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Without experimental spectra, a detailed analysis of the proton and carbon environments of naphthalen-1-yl N-cyclohexylcarbamate cannot be performed. This includes:

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

No data is available to create a table of chemical shifts, coupling constants, and multiplicity for the aromatic protons of the naphthalene (B1677914) ring, the methine proton of the cyclohexyl group, or the amide proton.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The characteristic chemical shifts for the carbamate (B1207046) carbonyl carbon, the carbons of the naphthalene ring, and the carbons of the cyclohexyl group remain undetermined.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

The correlations between protons and carbons, which are essential for unambiguous structural assignment, are unknown in the absence of 2D NMR experimental data.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The specific vibrational frequencies for key functional groups, such as the N-H and C=O stretching of the carbamate linkage, are not documented.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

The exact mass measurement to confirm the molecular formula (C₁₇H₁₉NO₂) and the analysis of its fragmentation pattern under mass spectrometric conditions have not been reported.

X-ray Crystallography for Solid-State Structural Determination of this compound and its Co-crystals/Derivatives

There are no published crystal structures for this compound, meaning that information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions is not available.

Crystal Packing and Supramolecular Interactions

For the related thiourea (B124793) derivative, N-[(naphthalen-1-yl)carbamothioyl]cyclohexanecarboxamide, studies have revealed the formation of inversion dimers through N-H···S hydrogen bonds, creating distinct looped structures. nih.govamanote.com Aromatic π-π stacking interactions between the naphthalene rings are also observed in this analogue. amanote.com It would be of significant interest to determine if this compound forms similar dimeric structures through N-H···O hydrogen bonds and to compare the strength and geometry of these interactions with the thiourea analogue.

Conformational Analysis of the Carbamate, Naphthalene, and Cyclohexyl Moieties

A conformational analysis of this compound would describe the spatial arrangement of its constituent parts: the planar naphthalene ring system, the flexible cyclohexyl ring, and the connecting carbamate group. Key parameters of interest would include the dihedral angles between these moieties and the conformation of the cyclohexyl ring (e.g., chair, boat, or twist-boat).

The relative orientation of the naphthalene and cyclohexyl groups is another critical aspect of the conformational analysis. In the thiourea analogue, the dihedral angle between the cyclohexyl and naphthyl rings has been reported, indicating a specific spatial relationship between these bulky groups. nih.gov Understanding the preferred conformation is crucial for predicting the molecule's reactivity and its interactions with other molecules.

Future research involving the synthesis and single-crystal X-ray diffraction analysis of this compound is necessary to provide the empirical data required for a thorough and accurate discussion of its structural and spectroscopic properties.

Computational and Theoretical Chemistry Investigations of Naphthalen 1 Yl N Cyclohexylcarbamate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For naphthalen-1-yl N-cyclohexylcarbamate, these calculations would provide insights into its three-dimensional structure, stability, and electronic characteristics.

The primary method for geometry optimization and electronic structure calculation is Density Functional Theory (DFT). A common and effective approach would involve using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a Pople-style basis set like 6-311++G(d,p). This level of theory provides a good balance between computational cost and accuracy for organic molecules of this size.

The optimization process would start with an initial guess of the molecular geometry and iteratively solve the Schrödinger equation to find the lowest energy conformation, which corresponds to the most stable structure of the molecule. From this optimized geometry, various electronic properties can be calculated, including the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The MEP map would be particularly insightful, as it would highlight the electron-rich (negatively charged) and electron-poor (positively charged) regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, as well as potential hydrogen bonding interactions.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.23 Å |

| N-C (carbamate) | 1.36 Å | |

| O-C (naphthalene) | 1.39 Å | |

| N-H | 1.01 Å | |

| Bond Angle | O=C-N | 124.5° |

| C-N-C | 121.0° | |

| C-O-C | 118.5° | |

| Dihedral Angle | C(naphthyl)-O-C-N | 175.0° |

Note: The data in this table is illustrative and represents typical values that would be expected from such calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). The calculated isotropic shielding values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra.

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular vibration. These can be calculated computationally by determining the second derivatives of the energy with respect to the atomic coordinates. The resulting harmonic frequencies are often systematically overestimated compared to experimental values, so they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. A detailed analysis of the calculated vibrational modes, often accompanied by a Potential Energy Distribution (PED) analysis, allows for the unambiguous assignment of each absorption band in the IR spectrum.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Parameter | Functional Group | Predicted Wavenumber (IR) | Predicted Chemical Shift (NMR) |

| N-H Stretch | Amide | 3350 cm⁻¹ | 7.5 ppm (¹H) |

| C-H Stretch (Aromatic) | Naphthalene (B1677914) | 3100-3000 cm⁻¹ | 7.4-8.2 ppm (¹H) |

| C-H Stretch (Aliphatic) | Cyclohexyl | 2950-2850 cm⁻¹ | 1.2-2.0 ppm (¹H) |

| C=O Stretch | Carbamate (B1207046) | 1710 cm⁻¹ | 154 ppm (¹³C) |

| C-N Stretch | Carbamate | 1240 cm⁻¹ | - |

| C-O Stretch | Ester | 1210 cm⁻¹ | - |

Note: The data in this table is illustrative and represents typical values that would be expected from such calculations.

Molecular Dynamics Simulations for Conformational Sampling and Stability

While quantum chemical calculations provide information on a static, minimum-energy structure, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. For this compound, MD simulations would be crucial for exploring its conformational landscape, particularly the flexibility of the cyclohexyl ring and the rotational freedom around the C-O and C-N bonds of the carbamate linker.

An MD simulation would typically involve placing the molecule in a simulated solvent box (e.g., water or a non-polar solvent) and solving Newton's equations of motion for all atoms over a period of nanoseconds to microseconds. The trajectory from the simulation would provide a wealth of information on:

Conformational Preferences: Identifying the most populated conformations and the energy barriers between them.

Flexibility: Quantifying the motion in different parts of the molecule, such as the chair-boat interconversion of the cyclohexyl ring.

Solvent Effects: Understanding how the surrounding solvent molecules interact with and influence the conformation of the solute.

Reaction Pathway Analysis and Transition State Modeling for Synthetic Routes

Computational chemistry can be used to model chemical reactions, providing a deeper understanding of reaction mechanisms and kinetics. A likely synthetic route to this compound is the reaction of 1-naphthol (B170400) with cyclohexyl isocyanate.

Theoretical modeling of this reaction would involve:

Locating Reactants and Products: Optimizing the geometries of the starting materials (1-naphthol and cyclohexyl isocyanate) and the final product.

Finding the Transition State (TS): The TS is the highest energy point along the reaction coordinate. Various algorithms can be used to locate this saddle point on the potential energy surface.

Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation energy (Ea), a key factor determining the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be performed to confirm that the identified transition state correctly connects the reactants and products.

These calculations would provide valuable information on the feasibility of the proposed synthetic route and could be used to explore the effects of catalysts or different reaction conditions.

Theoretical Studies on Intermolecular Interactions and Self-Assembly Potential

The way molecules interact with each other governs the properties of materials in the condensed phase. For this compound, several types of intermolecular interactions are possible:

π-π Stacking: The electron-rich naphthalene rings can stack on top of each other, a common interaction in aromatic systems.

Hydrogen Bonding: The N-H group of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as an acceptor.

Computational methods can be used to study the geometry and strength of these interactions. By calculating the interaction energy of a dimer of this compound in various orientations, it is possible to predict the most stable packing arrangement. This information is crucial for understanding the potential of this molecule to form ordered structures, such as liquid crystals or self-assembled monolayers.

Biological Activities and Mechanistic Investigations of Naphthalen 1 Yl N Cyclohexylcarbamate Non Human/non Clinical Focus

Enzyme Inhibition Studies and Mechanistic Insights

The carbamate (B1207046) functional group is a key structural motif found in numerous enzyme inhibitors. Derivatives of naphthalen-1-yl N-cyclohexylcarbamate and related carbamate scaffolds have been the subject of various non-human/non-clinical investigations to elucidate their potential as inhibitors of several key enzymes. These studies provide valuable insights into their mechanism of action, binding interactions, and structure-activity relationships.

Investigations into Fatty Acid Amide Hydrolase (FAAH) Inhibition by N-cyclohexylcarbamate Derivatives

Carbamate-based inhibitors are a well-established class of compounds targeting fatty acid amide hydrolase (FAAH), a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading fatty acid amides like anandamide. acs.orgstackexchange.com N-cyclohexylcarbamate derivatives, in particular, have been identified as potent FAAH inhibitors.

A prominent example is cyclohexylcarbamic acid 3'-carbamoyl-biphenyl-3-yl ester (URB597), which is a potent and selective FAAH inhibitor. nih.gov Studies have shown that URB597 acts as an irreversible inhibitor of FAAH. stackexchange.com The mechanism of inhibition involves the carbamylation of the catalytic serine residue (Ser241) within the enzyme's active site. stackexchange.comacs.org This covalent modification incapacitates the enzyme, leading to an increase in the levels of endogenous FAAH substrates. Another related compound, 6-hydroxy-[1,1'-biphenyl]-3-yl-cyclohexylcarbamate (URB694), also demonstrates irreversible inhibition of FAAH with high potency. stackexchange.comnih.gov

The inhibitory activity of these O-aryl carbamates is influenced by the electronic properties of the leaving group. An activated carbonyl group is crucial for effective FAAH inhibition. acs.org Structure-activity relationship studies on cyclohexylcarbamic acid biphenyl (B1667301) esters have revealed that introducing small polar groups at the para position of the proximal phenyl ring can lead to slightly improved FAAH inhibitory activity compared to the parent compound. nih.gov

| Compound | Target Enzyme | IC50 (nM) | Inhibition Type | Mechanism of Action |

| URB597 | Fatty Acid Amide Hydrolase (FAAH) | 4.6 - 7.7 ± 1.5 | Irreversible | Carbamylation of catalytic Ser241 |

| URB694 | Fatty Acid Amide Hydrolase (FAAH) | 30.0 ± 5.8 | Irreversible | Carbamylation of catalytic Ser241 |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Inhibition of Other Relevant Enzymes (e.g., α-glucosidase, tyrosinase, acetylcholinesterase, urease) by Carbamate Scaffolds

The inhibitory potential of carbamate scaffolds extends beyond FAAH to other enzymes relevant in various biological pathways.

α-Glucosidase: Certain carbamate derivatives have shown significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov In one study, benzyl (B1604629) (3,4,5-trimethoxyphenyl)carbamate was identified as a potent α-glucosidase inhibitor, with an IC50 value of 49.85 ± 0.10 µM, which was superior to the standard drug acarbose. nih.gov The inhibition of α-glucosidase by carbamates can be of a competitive, non-competitive, or mixed nature. researchgate.net

Acetylcholinesterase (AChE): Carbamates are widely recognized as inhibitors of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Many carbamates act as "pseudoirreversible" inhibitors of AChE. acs.org This involves the carbamylation of the serine residue in the active site of the enzyme, which is more stable than the acetylated enzyme intermediate but can be slowly hydrolyzed, allowing for eventual enzyme regeneration. nih.gov The nature of the inhibition, whether reversible or pseudoirreversible, can be influenced by the specific structure of the carbamate. For instance, phenothiazine (B1677639) carbamates exhibit pseudoirreversible inhibition of acetylcholinesterase but reversible inhibition of butyrylcholinesterase. acs.org

Tyrosinase: While direct inhibition of tyrosinase by this compound is not extensively documented, related structures like thiosemicarbazones, which also possess metal-chelating properties, are known potent tyrosinase inhibitors. rsc.orgtandfonline.com The proposed mechanism involves the chelation of copper ions in the enzyme's active site. tandfonline.com Some quinazolinone derivatives, which can incorporate a carbamate-like moiety, have also been evaluated as tyrosinase inhibitors, with some exhibiting mixed-mode inhibition. nih.gov

Urease: Urease catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. nih.gov While carbamate is a product of the enzymatic reaction, the inhibition of urease by carbamate derivatives is less explored. Studies on related compounds, such as hydroxyurea, a urea derivative, show that they can act as competitive inhibitors of urease. nih.gov

Kinetic Characterization of Enzyme-Inhibitor Interactions

Kinetic studies are crucial for understanding the nature of enzyme inhibition. For carbamate-based inhibitors, these studies have revealed a range of interaction mechanisms.

In the context of FAAH inhibition by O-aryl carbamates, kinetic analyses often confirm an irreversible mode of action, characterized by a time-dependent loss of enzyme activity. acs.org However, other carbamate derivatives, such as certain oxime carbamates, have been shown to be reversible, competitive inhibitors of FAAH. acs.org

For α-glucosidase inhibition , kinetic studies using Lineweaver-Burk plots have demonstrated that carbamate derivatives can exhibit various types of inhibition, including competitive, non-competitive, and mixed-type inhibition, depending on the specific molecular structure of the inhibitor. researchgate.netnih.govresearchgate.net For instance, a study on benzyl (3,4,5-trimethoxyphenyl)carbamate indicated it as a potent inhibitor, and kinetic analysis of related compounds showed different inhibition modes. nih.gov

With acetylcholinesterase , the kinetic behavior of carbamate inhibitors is typically characterized as pseudoirreversible. acs.org This is due to the formation of a relatively stable carbamylated enzyme intermediate that hydrolyzes much more slowly than the acetylated intermediate formed with the natural substrate, acetylcholine. nih.gov

Kinetic studies of tyrosinase inhibition by related compounds, such as certain 3,5-dihydroxybenzoyl-hydrazineylidene derivatives, have revealed a competitive mode of inhibition. nih.gov

Molecular Docking and Binding Affinity Predictions for Enzyme Active Sites

Molecular docking simulations provide valuable insights into the binding modes and interactions of inhibitors within the active sites of enzymes, helping to rationalize observed structure-activity relationships.

For FAAH inhibitors , docking studies have been instrumental in visualizing how carbamate derivatives bind to the enzyme's active site. These studies show that the alkyl chain of the inhibitor typically occupies the acyl chain-binding channel, while the carbamate moiety is positioned near the catalytic triad, facilitating the carbamylation of Ser241. acs.org

In the case of α-glucosidase , molecular docking has been used to predict the binding interactions of carbamate and related inhibitors. espublisher.comresearchgate.netnih.gov These studies help in identifying key amino acid residues and functional groups that are crucial for binding and inhibitory activity. For example, docking studies of carbazole-pyranocoumarin conjugates with α-glucosidase have identified several key residues involved in stabilizing the inhibitor-enzyme complex. espublisher.com

Molecular docking of acetylcholinesterase with carbamate inhibitors has been extensively studied. tandfonline.comnih.govnih.gov These simulations have helped to understand the interactions within the active site gorge, including the role of specific amino acid residues in stabilizing the inhibitor. For instance, covalent docking approaches have been used to model the binding of tacrine-carbamate derivatives to the active site of cholinesterase enzymes. nih.gov

For tyrosinase , docking studies have been employed to understand the binding mode of inhibitors. For example, simulations with 3,5-dihydroxybenzoyl-hydrazineylidene derivatives suggest that the inhibitor can interact with the copper ions in the active site, which is a key mechanism of inhibition. nih.gov

Antimicrobial and Antifungal Activity Investigations (In Vitro, Non-Human Models)

The naphthalene (B1677914) and carbamate moieties are present in various compounds with demonstrated antimicrobial and antifungal properties. Investigations into derivatives of this compound have revealed their potential in combating microbial pathogens.

Spectrum of Activity Against Bacterial Strains (e.g., Staphylococcus aureus, MRSA)

Several studies have highlighted the antistaphylococcal potential of carbamate derivatives, including those with a naphthalene scaffold. A study on chlorinated arylcarbamoylnaphthalenylcarbamates, which are structurally analogous to the subject compound, demonstrated significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) strains. nih.gov

Specifically, compounds such as 2-[(2,4,5-trichlorophenyl)carbamoyl]naphthalen-1-yl ethylcarbamate and 2-[(2,4,5-trichlorophenyl)carbamoyl]naphthalen-1-yl butylcarbamate exhibited potent activity with Minimum Inhibitory Concentrations (MICs) in the nanomolar range against S. aureus and at least two MRSA isolates. nih.gov Furthermore, some of these carbamates displayed microbicidal effects, as indicated by their Minimum Bactericidal Concentrations (MBCs). nih.gov For instance, 2-[(2,4,5-trichlorophenyl)carbamoyl]naphthalen-1-yl heptylcarbamate and 2-[(2,4,5-trichlorophenyl)carbamoyl]naphthalen-1-yl (4-phenylbutyl)carbamate showed MBCs in the range of 0.124–0.461 μM against all tested staphylococci. nih.gov

Other research has also pointed to the anti-MRSA activity of different carbamate structures. For example, a series of 1β-methyl carbapenems featuring a dithiocarbamate (B8719985) moiety showed good in vitro antibacterial activity against high-level MRSA. nih.gov Additionally, analogues of ethyl N-(2-phenethyl) carbamate have been identified as inhibitors of MRSA biofilm formation. researchgate.net

| Compound | Bacterial Strain | MIC (μM) | MBC (μM) |

| 2-[(2,4,5-trichlorophenyl)carbamoyl]naphthalen-1-yl ethylcarbamate | S. aureus ATCC 29213 | 0.064 | >1.02 |

| MRSA 63718 | 0.032 | 1.02 | |

| MRSA SA 630 | 0.018 | 0.51 | |

| MRSA SA 3202 | 0.064 | 1.02 | |

| 2-[(2,4,5-trichlorophenyl)carbamoyl]naphthalen-1-yl butylcarbamate | S. aureus ATCC 29213 | 0.058 | 0.461 |

| MRSA 63718 | 0.029 | 0.461 | |

| MRSA SA 630 | 0.029 | 0.461 | |

| MRSA SA 3202 | 0.058 | 0.461 | |

| 2-[(2,4,5-trichlorophenyl)carbamoyl]naphthalen-1-yl heptylcarbamate | S. aureus ATCC 29213 | 0.051 | 0.205 |

| MRSA 63718 | 0.051 | 0.205 | |

| MRSA SA 630 | 0.051 | 0.205 | |

| MRSA SA 3202 | 0.102 | 0.205 | |

| 2-[(2,4,5-trichlorophenyl)carbamoyl]naphthalen-1-yl (4-phenylbutyl)carbamate | S. aureus ATCC 29213 | 0.124 | 0.124 |

| MRSA 63718 | 0.062 | 0.124 | |

| MRSA SA 630 | 0.062 | 0.124 | |

| MRSA SA 3202 | 0.124 | 0.124 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antimicrobial that will prevent the growth of an organism after subculture on to antibiotic-free media. Data extracted from a study on chlorinated arylcarbamoylnaphthalenylcarbamates. nih.gov

Activity Against Mycobacterial Species (e.g., Mycobacterium marinum, M. kansasii)

There is no specific information available in the surveyed literature regarding the activity of this compound against Mycobacterium marinum or Mycobacterium kansasii. While naphthalene derivatives, as a broad category, have been explored for antimycobacterial properties, dedicated studies on this particular carbamate derivative's efficacy against these specific non-tuberculous mycobacteria have not been identified.

Proposed Mechanisms of Antimicrobial Action in Non-Human Systems

The precise mechanism of antimicrobial action for this compound in non-human systems is not detailed in the available research. Generally, carbamates can exert antimicrobial or pesticidal effects by inhibiting essential enzymes, such as acetylcholinesterase in insects. ontosight.ai However, without specific studies on this compound, it is not possible to determine its specific molecular targets or mode of action against microbial pathogens.

Explorations of Other Biological Potentials

Investigations into other biological applications for this compound, such as its use in oncology or agriculture, are not well-documented.

Investigation of Cellular Targets in In Vitro Non-Human Models

No specific studies detailing the investigation of cellular targets of this compound in non-human in vitro models were found. Research on related naphthalene structures has explored anti-proliferative effects, but these findings cannot be directly attributed to this specific compound without dedicated experimental evidence.

Role in Agricultural Chemical Research as a Pesticide or Herbicide

While the carbamate functional group is a well-known feature in many commercial herbicides and pesticides, the specific role and efficacy of this compound in agricultural chemical research are not described in the available literature. Studies have been conducted on other novel carbamate and thiocarbamate derivatives for herbicidal properties, but this particular compound was not included in those research programs. researchgate.net The general class of carbamates is recognized for its potential use in pest control, but specific data on the herbicidal or pesticidal activity of this compound, including target species and application rates, is not available. ontosight.aiontosight.ai

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Influence of Naphthalene (B1677914) Ring Substitution on Biological Efficacy

The naphthalene ring is a critical pharmacophore in many biologically active compounds. Modifications to this ring system in carbamate (B1207046) derivatives can significantly alter their efficacy. In a study of structurally related (1-halo-2-naphthyl) carbamates, which act as inhibitors of the serine hydrolase KIAA1363, the substitution pattern on the naphthalene ring was found to be crucial for activity.

One key finding was related to the positioning of substituents. For instance, a bromo group at the 1-position of the 2-naphthyl carbamate scaffold was identified as a potent feature for inhibition. SAR studies that explored replacing this 1-bromo group or adding derivatives at the 6-position have been conducted to optimize inhibitory action. nih.gov These investigations highlight that both the type and location of substituents on the naphthalene moiety directly influence the compound's interaction with its biological target. While these findings are for the isomeric (1-halo-2-naphthyl) carbamates, they underscore the principle that substitutions on the naphthalene ring are a key determinant of biological efficacy.

Impact of Cyclohexyl Ring Modifications and Stereochemistry on Activity

The N-cyclohexyl group is another significant structural element. While specific SAR studies on modifications of the cyclohexyl ring in naphthalen-1-yl N-cyclohexylcarbamate are not extensively documented in the available literature, structural data from related compounds provide some insights. For example, a crystal structure analysis of a similar molecule, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, revealed that the cyclohexane (B81311) ring predominantly adopts a stable chair conformation. This defined three-dimensional structure is likely important for how the molecule fits into a biological target's binding site.

Role of the Carbamate Linkage in Molecular Recognition and Biological Interactions

The carbamate linkage (-O-CO-N-) is fundamental to the biological activity of this class of compounds. It often acts as the reactive group responsible for the molecule's mechanism of action. In the case of carbamate-based inhibitors targeting serine hydrolases like KIAA1363 or acetylcholinesterase, the carbamate moiety directly participates in the inhibition process. nih.govnih.gov

Studies on (1-bromo-2-naphthyl) N,N-dimethylcarbamate demonstrated that the compound works by carbamylating the catalytic serine residue (Ser¹⁹¹) in the active site of the KIAA1363 enzyme. nih.gov This process involves the transfer of the carbamoyl group to the serine, forming a covalent bond that inactivates the enzyme. This mechanism is characteristic of many insecticidal carbamates, which function by inhibiting acetylcholinesterase in a similar manner. nih.govnih.gov The stability and reactivity of the carbamate linkage, influenced by the adjacent naphthalene and cyclohexyl groups, are therefore central to the molecule's potency and the duration of its biological effect.

Correlation of Molecular Descriptors with Observed Activities

QSAR studies aim to establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activity. This is achieved by correlating molecular descriptors—numerical values that quantify steric, electronic, and hydrophobic properties—with observed efficacy.

For carbamate derivatives in general, several molecular descriptors have been found to be significant in predicting their activity as enzyme inhibitors. nih.gov Key descriptors often include:

Electronic parameters: Such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), which can relate to the reactivity of the carbamate group. nih.gov

Steric/Topological parameters: Like the Connolly Accessible Area, which describes the surface area of the molecule available for interaction. nih.gov

Hydrophobic parameters: Such as the octanol-water partition coefficient (logP), which is crucial for a compound's ability to cross biological membranes and reach its target.

A QSAR model for a series of carbamate inhibitors of acetylcholinesterase identified the Connolly Accessible Area, ELUMO, and Hydrogen% as the main features influencing activity. nih.gov Although a specific QSAR model for this compound derivatives was not found in the reviewed literature, these general findings indicate which types of properties are likely to govern its biological action.

Table 1: Examples of Molecular Descriptors Used in QSAR for Carbamate Derivatives This table is illustrative of descriptor types and is not based on specific data for this compound.

| Descriptor Category | Specific Descriptor Example | Potential Influence on Activity |

|---|---|---|

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Relates to the electrophilicity and reactivity of the carbamate carbonyl carbon. |

| Steric | Connolly Accessible Area (CAA) | Describes the molecular surface area, affecting how the molecule fits into a binding site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and transport to the target site. |

| Topological | Hydrogen Bond Donor/Acceptor Count | Determines potential for hydrogen bonding with the biological target. |

Development of Predictive Models for this compound Derivatives

The development of predictive QSAR models is a primary goal of SAR analysis, allowing for the in-silico design of new, more potent analogues. A robust QSAR model can be used to screen virtual libraries of compounds and prioritize which derivatives to synthesize and test, saving time and resources.

The process involves creating a mathematical equation that relates the most significant molecular descriptors to the biological activity (e.g., pIC₅₀). For a series of 32 carbamate derivatives, a QSAR model was developed with strong statistical parameters (R² = 0.81, Q²cv = 0.56), indicating good predictive power. nih.gov The reliability of such models is confirmed through internal and external validation techniques.

While specific predictive models for this compound were not identified in the searched literature, the established methodologies for other carbamate series demonstrate the feasibility of this approach. Future research could focus on synthesizing a library of this compound derivatives, evaluating their biological activity, and using the resulting data to build a predictive QSAR model to guide the development of novel agents.

Advanced Applications of Naphthalen 1 Yl N Cyclohexylcarbamate in Chemical Research and Development Non Human/non Clinical

Utility as a Reagent in Complex Organic Synthesis

In the realm of complex organic synthesis, naphthalen-1-yl N-cyclohexylcarbamate and its structural analogs, naphthyl carbamates, serve as valuable reagents and intermediates. The carbamate (B1207046) functional group is a well-established directing group in C-H bond activation reactions, enabling the selective functionalization of the aromatic naphthalene (B1677914) ring. This strategic activation allows for the introduction of various substituents at specific positions, which is a crucial step in the construction of intricate molecular frameworks.

The application of carbamates in transition metal-catalyzed cross-coupling reactions has been systematically explored. For instance, naphthyl carbamates can undergo nickel-catalyzed cross-coupling reactions to form biaryl compounds, which are prevalent motifs in many biologically active molecules and functional materials. nih.govacs.org Furthermore, the carbamate group can facilitate ortho-lithiation, a powerful tool for regioselective synthesis.

The synthetic utility of related carbamates is highlighted in the following table, demonstrating the types of transformations where this compound could plausibly be employed.

| Reaction Type | Catalyst/Reagent | Product Type | Potential Application of this compound |

| C-H Arylation | Palladium (Pd) | Functionalized Naphthalenes | Synthesis of polysubstituted naphthalene derivatives |

| Kumada Coupling | Iron (Fe) | Alkylated Naphthalenes | Introduction of alkyl chains to the naphthalene core |

| Amination | Nickel (Ni) | Naphthylamines | Synthesis of precursors for dyes and pharmaceuticals |

| Cyclization | Rhodium (Rh) | Heterocyclic compounds | Construction of complex, fused-ring systems |

This table presents plausible applications based on the known reactivity of related N-aryl carbamates.

Application as a Building Block for Novel Molecular Architectures

The distinct structural features of this compound make it an attractive building block for the synthesis of novel and complex molecular architectures. The naphthalene moiety provides a rigid, planar scaffold with inherent fluorescent properties, which can be exploited in the design of molecular sensors and probes. atomfair.com The cyclohexyl group, on the other hand, introduces conformational flexibility and lipophilicity, which can be crucial for modulating the solubility and binding properties of the final molecule.

Researchers have utilized similar naphthalene-based building blocks in the development of supramolecular assemblies, liquid crystals, and other advanced materials. The ability of the carbamate linkage to participate in hydrogen bonding can also be harnessed to direct the self-assembly of molecules into well-defined nanostructures.

Role in the Development of Next-Generation Agro-Chemicals (Excluding Environmental Impact beyond efficacy)

The carbamate functional group is a well-known pharmacophore in the agrochemical industry, with many commercial pesticides being carbamate derivatives. who.int Research into N-aryl carbamates, a class to which this compound belongs, has demonstrated their potential as effective fungicides. mdpi.comresearchgate.net The mode of action of carbamate pesticides often involves the inhibition of key enzymes in pests, such as acetylcholinesterase in insects. who.int

The specific combination of the naphthalene and cyclohexyl groups in this compound could lead to compounds with enhanced efficacy or a different spectrum of activity compared to existing agrochemicals. The lipophilic nature of both the naphthalene and cyclohexyl moieties may improve the penetration of the compound through the waxy cuticles of plants or the exoskeletons of insects.

A study on chlorinated arylcarbamoylnaphthalenylcarbamates has shown promising antistaphylococcal activity, indicating the potential for carbamate derivatives of naphthalene to exhibit a range of biological effects that could be harnessed in agrochemical research. mdpi.com

The following table summarizes the potential agrochemical applications based on the activities of related compounds.

| Agrochemical Class | Target Pest/Pathogen | Potential Efficacy of this compound Derivatives |

| Fungicides | Plant pathogenic fungi | Inhibition of fungal growth and spore germination |

| Insecticides | Various insect pests | Disruption of the nervous system |

| Herbicides | Weeds | Inhibition of plant growth |

This table is illustrative of potential applications and is based on the known bioactivity of the broader class of N-aryl carbamates.

Potential in Materials Science or Polymer Chemistry

The incorporation of the naphthalene moiety into polymers can impart desirable thermal, mechanical, and photophysical properties. Naphthalene-containing polymers have been investigated for a variety of applications, including as photoaligning materials for liquid crystals and as components of hydroxide-conducting membranes. tandfonline.comlu.se The rigid structure of the naphthalene unit can enhance the thermal stability and glass transition temperature of polymers. google.com

The carbamate group in this compound could serve as a versatile linkage point for polymerization. For instance, it could be incorporated into polyurethane or polycarbonate backbones, potentially leading to materials with unique optical or barrier properties. The fluorescence of the naphthalene group could also be utilized to create fluorescent polymers for sensing or imaging applications.

Research on poly(1-naphthylalkyl methacrylate)s has demonstrated how the naphthalene chromophore influences the photophysical behavior of polymers, including energy transfer and excimer formation. kpi.ua This suggests that polymers derived from or containing this compound could have interesting and tunable photophysical properties.

Future Research Directions and Unaddressed Challenges for Naphthalen 1 Yl N Cyclohexylcarbamate

Design and Synthesis of Advanced Naphthalen-1-yl N-cyclohexylcarbamate Analogs with Enhanced Specificity

The development of advanced analogs of this compound with improved specificity is a primary objective for future research. This involves the strategic modification of its chemical structure to enhance its interaction with specific biological targets while minimizing off-target effects. One promising approach is the synthesis of ring-substituted derivatives. For instance, the introduction of various functional groups on the naphthalene (B1677914) ring can significantly influence the compound's biological activity.

The synthesis of such analogs can be achieved through multi-step processes. A common method involves the initial preparation of 1-naphthoyl chloride, which then serves as a key intermediate. This intermediate can be reacted with a variety of substituted anilines to produce a diverse library of N-substituted naphthalene-1-carboxanilides researchgate.netnih.gov. Microwave-assisted synthesis offers a more efficient, one-pot alternative for these reactions researchgate.netnih.gov.

The biological evaluation of these new analogs is a critical step in identifying compounds with enhanced properties. For example, in vitro screening against various microbial strains, such as Mycobacterium avium subsp. paratuberculosis, can reveal analogs with potent antimicrobial activity researchgate.netnih.gov. Structure-activity relationship (SAR) studies are then employed to understand how different substitutions on the naphthalene and cyclohexyl rings affect the compound's efficacy and specificity mdpi.com. For instance, the position and nature of substituents on the phenyl ring of related carbamate (B1207046) compounds have been shown to significantly impact their antimicrobial and antimycobacterial activities nih.gov.

| Analog Type | Synthetic Approach | Key Findings from Related Studies |

| Ring-substituted Naphthalene Analogs | Two-step synthesis via 1-naphthoyl chloride or one-pot microwave-assisted synthesis. | Substitutions on the naphthalene ring can lead to compounds with higher antimycobacterial activity than existing drugs like rifampicin and ciprofloxacin researchgate.netnih.gov. |

| Varied Carbamate Chains | Reaction of hydroxynaphthalene-carboxamides with different alkyl, cycloalkyl, and arylalkyl isocyanates. | The nature of the carbamate side chain influences antistaphylococcal and antimycobacterial activity, with shorter chains sometimes showing higher potency nih.gov. |

| Indane-containing Analogs | Introduction of indane and its analogs into the core structure. | The configuration of the indane moiety can significantly affect insecticidal activity, with the R-configuration showing enhanced effects in some cases mdpi.com. |

Deeper Elucidation of Molecular Mechanisms of Action in Non-Human Biological Systems

A comprehensive understanding of the molecular mechanisms of action of this compound in non-human biological systems is crucial for its development and application. For carbamate compounds in general, a well-established mechanism of toxicity in insects is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system nih.gov. This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the insect nih.gov.

Future research should aim to confirm if this compound follows this classical mechanism or if it possesses alternative modes of action. Investigating its effects on other potential molecular targets in invertebrates and microorganisms is a key area for exploration. For instance, some herbicides with structural similarities to certain biologically active compounds have been found to have molecular sites of action in non-plant organisms researchgate.net. The study of photosynthetic electron transport (PET) inhibition in isolated chloroplasts from spinach (Spinacia oleracea L.) has been used to assess the herbicidal potential of related naphthalene derivatives researchgate.netnih.gov.

Furthermore, the microbial degradation of naphthalene and its derivatives provides insights into potential enzymatic targets and metabolic pathways nih.gov. Aerobic microorganisms utilize oxidoreductase enzymes to hydroxylate the aromatic ring, making it more susceptible to further metabolism nih.gov. Understanding these pathways can inform the design of more biodegradable analogs and elucidate the compound's environmental fate.

Integration of Machine Learning and Artificial Intelligence for Predictive Modeling and Discovery

The integration of machine learning (ML) and artificial intelligence (AI) presents a transformative opportunity for accelerating the discovery and optimization of this compound and its analogs. Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to predict the biological activity of chemical compounds based on their molecular structures nih.govscience.govresearchgate.netresearchgate.net. By developing robust QSAR models, researchers can screen large virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity.

Machine learning algorithms can enhance the predictive power of QSAR models by identifying complex, non-linear relationships between chemical structures and biological activities researchgate.net. These models can be trained on existing experimental data to predict various properties, including potency, selectivity, and potential toxicity nih.govnih.gov. The development of hybrid models that combine chemical descriptors with data from short-term biological assays can further improve prediction accuracy and expand the applicability domain to a wider range of chemical structures nih.gov.

The application of AI in this context extends to the de novo design of novel compounds with desired properties. Generative models can be trained on known active molecules to propose new chemical structures that are likely to exhibit high efficacy. This approach can significantly reduce the time and resources required for the discovery of new and improved this compound analogs.

Exploration of Sustainable and Scalable Synthetic Methodologies

The development of sustainable and scalable synthetic methodologies is essential for the environmentally responsible production of this compound. Green chemistry principles offer a framework for designing chemical processes that minimize waste, reduce energy consumption, and utilize renewable resources researchgate.net.

One promising avenue is the use of microwave irradiation to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods nih.govsciencescholar.us. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including imidazole (B134444) derivatives, in a more environmentally friendly manner nih.govsciencescholar.us. The use of eco-friendly solvents and catalysts, such as zeolites, is another key aspect of green synthesis researchgate.net.

Furthermore, exploring one-pot multicomponent reactions can significantly improve the efficiency of the synthesis by combining several steps into a single operation, thereby reducing the need for purification of intermediates and minimizing solvent usage sciencescholar.us. The development of such processes for the synthesis of this compound would represent a significant advancement towards its sustainable and large-scale production.

| Green Chemistry Approach | Description | Potential Benefits |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions, often leading to faster reaction rates and higher yields nih.govsciencescholar.us. | Reduced reaction times, increased energy efficiency, and potentially higher product yields. |

| Use of Green Solvents and Catalysts | Employs environmentally benign solvents (e.g., water) and reusable catalysts (e.g., zeolites) to minimize environmental impact researchgate.net. | Reduced use of hazardous substances and decreased generation of chemical waste. |

| One-Pot Multicomponent Reactions | Combines multiple reaction steps into a single procedure without isolating intermediates sciencescholar.us. | Increased efficiency, reduced solvent consumption, and simplified purification processes. |

Investigation into Multitarget Approaches and Synergistic Effects of Related Compounds

Investigating multitarget approaches and the synergistic effects of this compound with other compounds could lead to the development of more effective and robust formulations. Synergists are compounds that, when combined with an active ingredient, enhance its biological activity by inhibiting the target organism's detoxification mechanisms nih.gov.

For carbamate insecticides, a common strategy is to use synergists that inhibit microsomal enzymes responsible for their metabolism nih.gov. This allows the primary insecticide to persist for a longer duration at its site of action, thereby increasing its efficacy. Future research could explore the potential of combining this compound with known synergists to enhance its insecticidal or other biological activities.

Furthermore, the combination of this compound with other active compounds that have different modes of action could lead to synergistic effects, where the combined effect is greater than the sum of the individual effects nih.govmdpi.com. This approach can be particularly effective in overcoming resistance in target organisms and broadening the spectrum of activity google.com. For example, studies on plant-derived volatile compounds have shown that certain mixtures can exhibit synergistic insecticidal and neurotoxic effects nih.gov. Identifying such synergistic combinations for this compound could significantly enhance its practical applications.

Q & A

Q. What are the optimal synthetic routes for naphthalen-1-yl N-cyclohexylcarbamate, and how can reaction conditions be controlled to minimize side products?

The synthesis typically involves multi-step reactions, such as coupling naphthalen-1-yl precursors with cyclohexylcarbamate groups. Key conditions include using solvents like dichloromethane or ethanol, maintaining controlled temperatures (e.g., 0–25°C), and employing catalysts like triethylamine to enhance yield. Side products can be minimized by optimizing stoichiometry and reaction time, as demonstrated in similar carbamate syntheses . Purification via column chromatography with silica gel and hexane/ethyl acetate gradients is recommended .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection tools like APEX2 and SAINT are used for cell refinement, while SHELXT and SHELXL2014 are employed for structure solution and refinement, respectively . Hydrogen bonding and torsion angles are analyzed to confirm stereochemistry. Software such as OLEX2 and CrystalExplorer aids in molecular graphics .

Q. What solvent systems and chromatographic methods are suitable for purifying this compound?

Polar aprotic solvents (e.g., DMF, DMSO) are effective for dissolution, while non-polar solvents (hexane) aid in recrystallization. Flash chromatography with silica gel and gradient elution (hexane:ethyl acetate, 9:1 to 7:3) is commonly used. TLC monitoring (Rf ~0.3–0.5) ensures purity .

Q. What are the key considerations for handling this compound in laboratory settings?

Based on toxicological profiles of naphthalene derivatives, use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation and skin contact, as naphthalene analogs are linked to respiratory and dermal toxicity . Store in airtight containers away from light to prevent degradation .

Q. How does the electronic structure of the naphthalene ring influence the compound’s stability under varying pH conditions?

The electron-rich aromatic system of naphthalene enhances stability in acidic conditions but may undergo oxidation at high pH. Computational studies (DFT) predict protonation sites and degradation pathways, validated experimentally via UV-Vis and NMR spectroscopy .

Advanced Research Questions

Q. What spectroscopic techniques are most effective in characterizing molecular interactions of this compound with biological targets?

Nuclear Overhauser Effect Spectroscopy (NOESY) and saturation transfer difference (STD) NMR identify binding epitopes. Surface plasmon resonance (SPR) quantifies binding affinity (KD), while molecular docking (AutoDock Vina) predicts binding modes. Cross-validation with in vitro assays (e.g., EC50 measurements) is critical .

Q. How do structural modifications to the cyclohexylcarbamate group influence the compound’s bioactivity and selectivity?

Substituting the cyclohexyl group with smaller rings (e.g., cyclopropyl) increases metabolic stability but reduces solubility. Structure-activity relationship (SAR) studies show that bulky substituents enhance target selectivity by 2–3-fold, as seen in analogs with EC50 values ranging from 2.5–10 μM .

Q. How can computational modeling be integrated with experimental data to predict reactivity in novel reactions?

Density Functional Theory (DFT) calculates transition states and reaction barriers for carbamate formation. Machine learning models (e.g., SchNet) trained on reaction databases predict solvent effects and catalyst performance. Experimental validation via kinetic studies (e.g., Arrhenius plots) refines these models .

Q. What strategies resolve contradictions in reported biological activity data for naphthalen-1-yl carbamate derivatives?

Meta-analyses of dose-response curves and standardized assay protocols (e.g., fixed cell lines, uniform incubation times) reduce variability. Cross-laboratory reproducibility studies and public data repositories (e.g., ChEMBL) address discrepancies .

Q. What experimental approaches elucidate metabolic pathways in in vitro models?

LC-MS/MS identifies Phase I metabolites (hydroxylation, dealkylation) in hepatocyte incubations. Isotope labeling (e.g., ¹⁴C-carbamate) tracks metabolic fate, while CYP450 inhibition assays pinpoint enzymes involved. Microsomal stability studies (t1/2 > 60 min) guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.